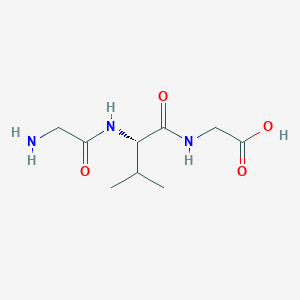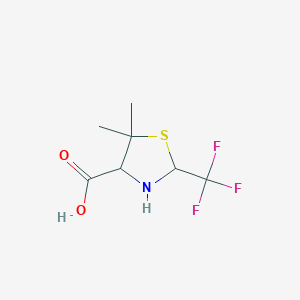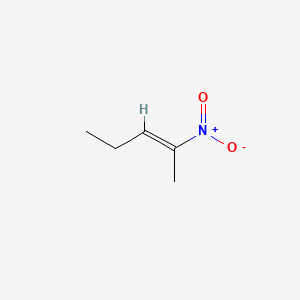
Gold, methyl(triethylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold, methyl(triethylphosphine)- is an organometallic compound that features a gold atom coordinated to a methyl group and a triethylphosphine ligand
Métodos De Preparación
The synthesis of gold, methyl(triethylphosphine)- typically involves the reaction of a gold(I) precursor with triethylphosphine and a methylating agent. One common method is the reaction of gold(I) chloride with triethylphosphine to form triethylphosphine gold(I) chloride, which is then treated with a methylating agent such as methyl lithium or methyl magnesium bromide to yield gold, methyl(triethylphosphine)- .
Análisis De Reacciones Químicas
Gold, methyl(triethylphosphine)- undergoes various chemical reactions, including:
Ligand Exchange: This compound can participate in ligand exchange reactions, where the triethylphosphine ligand is replaced by other ligands such as thiol-containing amino acids.
Oxidation and Reduction: The gold center in this compound can undergo oxidation and reduction reactions, often influenced by the nature of the ligands and the reaction conditions.
Substitution Reactions: The methyl group can be substituted by other alkyl or aryl groups under appropriate conditions.
Aplicaciones Científicas De Investigación
Gold, methyl(triethylphosphine)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of gold, methyl(triethylphosphine)- in medicinal applications involves its interaction with biological molecules. For instance, it can inhibit enzymes such as thioredoxin reductase, leading to increased oxidative stress in cancer cells and subsequent cell death . Additionally, it can interfere with the ubiquitin-proteasome system, disrupting protein degradation and leading to apoptosis .
Comparación Con Compuestos Similares
Gold, methyl(triethylphosphine)- can be compared with other gold-phosphine complexes such as:
Sodium aurothiomalate: Another gold(I) thiolate complex used in the treatment of rheumatoid arthritis.
Gold, methyl(triethylphosphine)- is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other gold-phosphine complexes .
Propiedades
Número CAS |
34275-23-5 |
|---|---|
Fórmula molecular |
C7H18AuP |
Peso molecular |
330.16 g/mol |
Nombre IUPAC |
carbanide;gold(1+);triethylphosphane |
InChI |
InChI=1S/C6H15P.CH3.Au/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;1H3;/q;-1;+1 |
Clave InChI |
YFDDOZIQXLOXNS-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].CCP(CC)CC.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




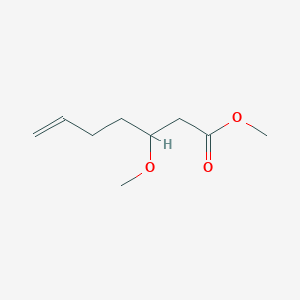
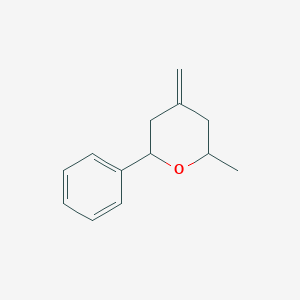

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
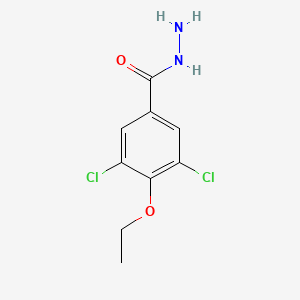
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
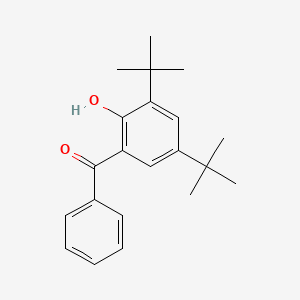
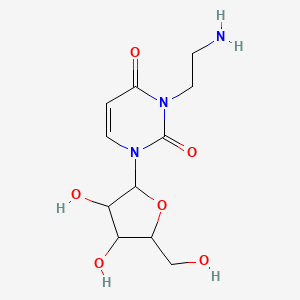
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
